1,3-Dichloro-5-(trifluoromethyl)isoquinoline
CAS No.:
Cat. No.: VC18211606
Molecular Formula: C10H4Cl2F3N
Molecular Weight: 266.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H4Cl2F3N |
|---|---|
| Molecular Weight | 266.04 g/mol |
| IUPAC Name | 1,3-dichloro-5-(trifluoromethyl)isoquinoline |
| Standard InChI | InChI=1S/C10H4Cl2F3N/c11-8-4-6-5(9(12)16-8)2-1-3-7(6)10(13,14)15/h1-4H |
| Standard InChI Key | MPAOLEPHGJECBD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(N=C(C=C2C(=C1)C(F)(F)F)Cl)Cl |
Introduction
Structural and Molecular Characteristics
1,3-Dichloro-5-(trifluoromethyl)isoquinoline belongs to the isoquinoline family, a class of nitrogen-containing bicyclic aromatic compounds. Its molecular formula is CHClFN (calculated molecular weight: 268.05 g/mol). The isoquinoline core consists of a benzene ring fused to a pyridine ring, with chlorine atoms at positions 1 and 3 and a trifluoromethyl (-CF) group at position 5 (Figure 1). The -CF group is electron-withdrawing, polarizing the aromatic system and enhancing electrophilic substitution reactivity at specific sites .
The chlorine substituents further modulate electronic effects, directing subsequent functionalization reactions. X-ray crystallography data for analogous compounds, such as 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate, reveal planar geometries with bond lengths and angles consistent with aromatic systems . Such structural data suggest that the dichloro-trifluoromethyl substitution pattern in isoquinoline derivatives likely adopts similar planarity, favoring π-π stacking interactions in solid-state configurations.
Synthetic Pathways and Methodologies
Precursor-Based Synthesis
A plausible route to 1,3-dichloro-5-(trifluoromethyl)isoquinoline involves modifying established protocols for trifluoromethylated pyridines . For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (3) serves as a key intermediate in synthesizing pyridyl-isothiocyanates and isocyanates . Adapting this approach, the isoquinoline analog could be constructed via:
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Ring Formation: Cyclization of γ-chlorinated β-(trifluoromethyl)styrene derivatives using Friedel-Crafts acylation or Pictet-Spengler reactions.
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Substituent Introduction: Sequential halogenation and trifluoromethylation. Chlorination may occur via electrophilic substitution using Cl or SOCl, while the -CF group could be introduced via Ullmann-type coupling or electrochemical trifluoromethylation .
A critical challenge lies in achieving regioselective substitution. Studies on polychlorinated heteroarenes demonstrate that chlorine atoms at positions 1 and 3 direct incoming electrophiles to the 5-position due to steric and electronic effects . This aligns with the observed selectivity in pyridine derivatives, where malonate groups are introduced at the 2-position of 2,3-dichloro-5-(trifluoromethyl)pyridine .
Electrochemical Functionalization
Recent advances in electrochemical methods offer a viable alternative for synthesizing trifluoromethylated isoquinolines. For instance, isoquinoline-1,3-diones are synthesized via electrochemical trifluoromethylation/cyclization of alkyne-tethered carbamates . Applying this strategy, 1,3-dichloro-5-(trifluoromethyl)isoquinoline could be generated by:
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Anodic Oxidation: Using a carbon anode to generate trifluoromethyl radicals from CFSOCl or related reagents.
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Radical Cyclization: Coupling the CF radical with a dichlorinated alkyne precursor to form the isoquinoline core .
This method avoids transition metals and operates under mild conditions, enhancing scalability and sustainability .
Physicochemical Properties
While experimental data for 1,3-dichloro-5-(trifluoromethyl)isoquinoline are scarce, its properties can be extrapolated from analogs:
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Solubility: Low solubility in polar solvents (water, ethanol) due to the hydrophobic -CF group; soluble in dichloromethane or dimethylformamide .
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Stability: Susceptible to nucleophilic aromatic substitution at chlorine sites under basic conditions .
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Spectroscopic Data:
Reactivity and Functionalization
The chlorine atoms and -CF group enable diverse transformations:
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Nucleophilic Substitution: Chlorines at positions 1 and 3 undergo displacement with amines, alkoxides, or thiols. For example, reaction with sodium ethoxide yields ethoxy-substituted derivatives .
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Cross-Coupling: Suzuki-Miyaura coupling at chlorine sites using palladium catalysts introduces aryl or heteroaryl groups .
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Radical Reactions: The -CF group participates in radical-mediated C–H functionalization, enabling late-stage diversification .
Notably, the -CF group’s electron-withdrawing effect deactivates the ring toward electrophilic substitution, directing reactivity to meta and para positions relative to the nitrogen atom .
Applications and Biological Relevance
Agrochemical Development
Trifluoromethylated heterocycles are prominent in insecticides and herbicides. For example, pyridyl-isothiocyanates derived from 2,3-dichloro-5-(trifluoromethyl)pyridine exhibit potent insecticidal activity . By analogy, 1,3-dichloro-5-(trifluoromethyl)isoquinoline could serve as a precursor to bioactive molecules targeting acetylcholinesterase or GABA receptors.
Pharmaceutical Chemistry
Isoquinoline derivatives are explored as kinase inhibitors, antimicrobial agents, and anticancer drugs. The -CF group enhances metabolic stability and membrane permeability, making this compound a candidate for lead optimization .
Challenges and Future Directions
Key challenges include:
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Regioselectivity: Controlling substitution patterns during synthesis.
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Stability: Managing the reactivity of chlorine substituents under storage conditions.
Future research should prioritize: -
Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral isoquinoline derivatives.
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Green Chemistry: Expanding electrochemical and photochemical methods to reduce reliance on hazardous reagents .
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